1-Mercapto-3-pentanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

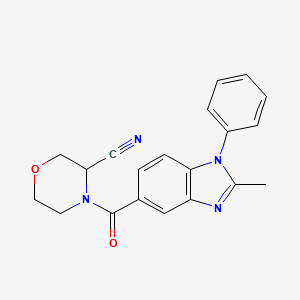

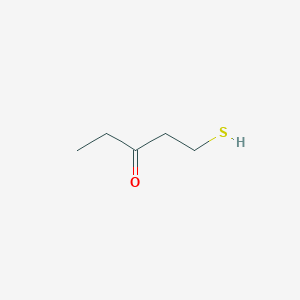

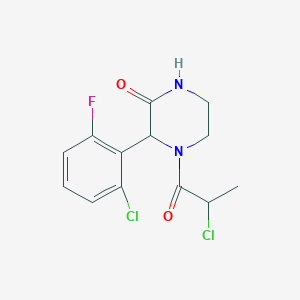

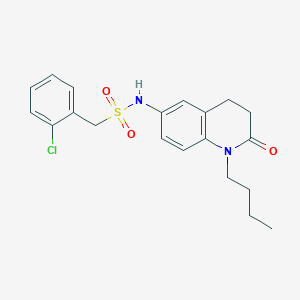

1-Mercapto-3-pentanone, also known as 1-Sulfanylpentan-3-one or 1-mercaptopentan-3-one, is a chemical compound with the formula C5H10OS . It is a member of the ketones, a family of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms . It has a sulfurous type odor and an alliaceous type flavor .

Molecular Structure Analysis

The molecular structure of 1-Mercapto-3-pentanone consists of a five-carbon chain with a ketone functional group at the third carbon and a mercapto group at the first carbon . The molecular weight of this compound is 118.197 .Wissenschaftliche Forschungsanwendungen

Aroma Compound Formation in Maillard Reaction

1-Mercapto-3-pentanone has been identified as a key intermediate in the Maillard reaction, which involves the thermal treatment of thiamine, cysteine, and xylose. This reaction is crucial in understanding the generation of aroma compounds in various food items (Cerny & Guntz-Dubini, 2008).

Role in Japanese Green Tea Aroma

The compound is a significant odorant in Japanese green tea infusions. Its concentration and contribution to the tea's flavor profile vary with the roasting temperature of the tea leaves, as well as the crop season (Kumazawa, Kubota, & Masuda, 2005).

Influence of Varietal Amino Acid Profiles in Wine

In the context of wine, 1-Mercapto-3-pentanone is released during alcoholic fermentation from its precursors. The release is significantly influenced by the amino acid profile of grape varieties, suggesting its role in shaping the aromatic profile of wines (Alegre et al., 2017).

Oxidative Stability in Food Flavors

Studies have shown that 1-Mercapto-3-pentanone, among other mercaptans, has varying rates of oxidation which can influence the stability and flavor profile of food products (Hofmann, Schieberle, & Grosch, 1996).

Application in Oil Recovery

Interestingly, 1-Mercapto-3-pentanone has been applied in enhancing water imbibition in coreflooding of fractured carbonate cores, demonstrating its utility in oil recovery processes (Argüelles-Vivas et al., 2020).

Quantification in Heated Meat

The compound has been quantified in heated meat, showing its role as a potent odorant and contributing to the sensory characteristics of cooked meat products (Kerscher & Grosch, 1998).

Other Applications

1-Mercapto-3-pentanone has been involved in various other studies, including its occurrence in lager beers, its formation from thiol precursors, and its sensory impact in different foods and beverages (Vermeulen et al., 2006), (Li et al., 2021), (Musumeci et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-sulfanylpentan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-2-5(6)3-4-7/h7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZNCWCHFKUYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Mercapto-3-pentanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709912.png)

![N-(2,4-difluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2709920.png)

![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)

![benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2709926.png)

![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)